N-(m-Acetylphenyl)-2-propylvaleramide
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Overview
Description
N-(m-Acetylphenyl)-2-propylvaleramide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a valeramide moiety through a propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(m-Acetylphenyl)-2-propylvaleramide typically involves the acylation of m-acetylphenylamine with 2-propylvaleric acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane (DCM) and are performed at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and temperature control can further streamline the process, ensuring consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
N-(m-Acetylphenyl)-2-propylvaleramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to produce corresponding alcohols.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: NaOCH3 in methanol at room temperature.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(m-Acetylphenyl)-2-propylvaleramide exerts its effects is thought to involve the modulation of specific molecular targets and pathways. The acetyl group may interact with enzymes or receptors, altering their activity and leading to downstream effects. The valeramide moiety may also play a role in enhancing the compound’s bioavailability and stability.
Comparison with Similar Compounds
Similar Compounds
N-(m-Acetylphenyl)-2-propylbutyramide: Similar structure but with a shorter carbon chain.
N-(m-Acetylphenyl)-2-propylhexanamide: Similar structure but with a longer carbon chain.
Uniqueness
N-(m-Acetylphenyl)-2-propylvaleramide is unique due to its specific carbon chain length, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in various fields.
Properties
CAS No. |
22179-47-1 |
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Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C16H23NO2/c1-4-7-13(8-5-2)16(19)17-15-10-6-9-14(11-15)12(3)18/h6,9-11,13H,4-5,7-8H2,1-3H3,(H,17,19) |
InChI Key |
NDCZFQPEODGZKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=CC(=C1)C(=O)C |
Origin of Product |
United States |
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